molecular formula C15H23N5O3 B2536020 3-Methyl-8-morpholin-4-yl-7-pentylpurine-2,6-dione CAS No. 313646-06-9

3-Methyl-8-morpholin-4-yl-7-pentylpurine-2,6-dione

Cat. No. B2536020
CAS RN: 313646-06-9
M. Wt: 321.381
InChI Key: CTTMIPXAJCUCQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-8-morpholin-4-yl-7-pentylpurine-2,6-dione, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It is a potent and specific inhibitor of mGluR5, which plays a critical role in the regulation of synaptic plasticity and neuronal excitability. MPEP has been extensively studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders.

Scientific Research Applications

Inhibitory Activity and Anti-inflammatory Applications

Research has highlighted the potential of morpholine derivatives in the field of medicine, particularly for their inhibitory activity against enzymes and anti-inflammatory effects. For example, cyclodidepsipeptides, such as 3-(2-methylpropyl)-6-(propan-2-yl)-4-methyl-morpholine-2,5-dione, have been evaluated for their ability to inhibit xanthine oxidase (XO) activity and suppress nuclear factor of κB (NF-κB) activation, offering promise for the treatment of conditions like gout and other inflammatory diseases (Šmelcerović et al., 2013).

Synthesis and Chemical Properties

The synthesis of morpholine derivatives has been explored for creating potent antimicrobials. For instance, the efficient synthesis of 2-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine demonstrates the chemical versatility of these compounds, which are useful for synthesizing a variety of pharmacologically relevant molecules (Kumar et al., 2007).

Ring-Opening Polymerization

Morpholine-2,5-dione derivatives have been used in the ring-opening polymerization to produce polymers with potential biomedical applications. These processes involve the creation of biodegradable polymers, showcasing the morpholine derivatives' utility in developing environmentally friendly materials (Chisholm et al., 2006).

Antimicrobial Activity

The antimicrobial properties of morpholine derivatives, such as 6-(propan-2-yl)-3-methyl-morpholine-2,5-dione, have been investigated, showing effectiveness against bacterial strains like Escherichia coli. This underscores the potential of these compounds in addressing antibiotic resistance and developing new therapeutic agents (Yancheva et al., 2012).

Enzymatic Polymerization

The enzymatic polymerization of morpholine-2,5-dione derivatives has been studied as a novel route to synthesize poly(ester amide)s. This method highlights the use of green chemistry principles in polymer synthesis, contributing to the development of sustainable materials (Feng et al., 2000).

properties

IUPAC Name

3-methyl-8-morpholin-4-yl-7-pentylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N5O3/c1-3-4-5-6-20-11-12(18(2)15(22)17-13(11)21)16-14(20)19-7-9-23-10-8-19/h3-10H2,1-2H3,(H,17,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTTMIPXAJCUCQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C2=C(N=C1N3CCOCC3)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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